4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide
Description
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-5-yl)phenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.BrH/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6;/h1-5,12H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGMWNKPWIWBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Applications
The 2-amino-thiazole scaffold, which includes 4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide, has been recognized for its promising anticancer properties. Several studies have demonstrated that derivatives of this scaffold exhibit potent activity against various cancer cell lines:
- In Vitro Activity : Research has shown that compounds containing the 2-amino-thiazole structure can selectively inhibit the growth of human cancerous cell lines such as breast (MCF7), leukemia, lung, and colon cancer cells. For example, certain derivatives have shown IC50 values in the nanomolar range against these cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Studies indicate that they may act as inhibitors of kinases (e.g., EGFR, Akt) and other targets involved in cell signaling pathways critical for tumor growth .
Antimicrobial Properties
The antimicrobial potential of this compound has also been extensively studied:
- Broad Spectrum Activity : Compounds based on the thiazole structure have demonstrated effectiveness against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been compared favorably to standard antibiotics like norfloxacin and fluconazole in terms of their antimicrobial efficacy .
- Resistance Mechanisms : The development of resistance among microbial strains poses a significant challenge in treatment. The unique mechanisms of action exhibited by thiazole derivatives suggest they could be valuable in overcoming resistance issues .
Neurological Applications
Recent research has highlighted the potential use of thiazole derivatives as acetylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's:
- Inhibition of Acetylcholinesterase : Compounds derived from thiazole structures have shown significant inhibitory activity against acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can help increase acetylcholine levels, potentially improving cognitive function in Alzheimer's patients .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.
Comparison with Similar Compounds
Core Modifications
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide (): Structure: Thiazole ring substituted with 4-methoxyphenyl at position 4 and a hydrazine-linked azepine group. Activity: Exhibits cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models .
- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (): Structure: Methyl and phenyl substituents at positions 2 and 5, respectively. Key Difference: Lacks the phenol group, reducing polarity and solubility in polar solvents .
Salt Forms and Solubility
Key Observations :
- Phenol vs.
- Activity Gaps : While highlights cardioprotective effects in a structural analog, the target compound’s bioactivity remains uncharacterized in the provided evidence.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (C₉H₉BrN₂OS, MW: 273.15 g/mol) is lighter than N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives (C₁₆H₂₁BrN₄S, MW: 397.3 g/mol) but more polar due to the phenol group .
Biological Activity
4-(2-Amino-1,3-thiazol-5-yl)phenol hydrobromide is a compound belonging to the class of 2-aminothiazoles, which have garnered attention for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring substituted with an amino group and a phenolic group. The molecular formula is , and its molecular weight is approximately 296.15 g/mol. The presence of the thiazole moiety is critical for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 2-aminothiazole derivatives. For instance:
- In vitro Studies : Compounds related to 4-(2-Amino-1,3-thiazol-5-yl)phenol have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. In one study, derivatives exhibited IC50 values as low as 2.01 µM against HT29 colon cancer cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 4-(2-Amino-1,3-thiazol-5-yl)phenol | HepG2 | Not specified | Significant |
| 4-(2-Amino-1,3-thiazol-5-yl)phenol | PC12 | Not specified | Significant |
| N-acylated derivatives | HT29 | 2.01 | Moderate |
Antioxidant Activity
The antioxidant properties of thiazole derivatives are notable. Research indicates that these compounds can scavenge free radicals and protect against oxidative stress. For example:
- DPPH Scavenging Assay : Compounds demonstrated effective radical scavenging capabilities in various assays, highlighting their potential as antioxidant agents .
Antimicrobial Activity
Some studies have also explored the antimicrobial effects of thiazole derivatives:
- Bacterial Inhibition : Compounds similar to 4-(2-Amino-1,3-thiazol-5-yl)phenol have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
The precise mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer metabolism and cell proliferation.
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Case Studies
A notable case study involved the synthesis of N-acylated derivatives of thiazoles which were screened for anticancer activity. These derivatives showed enhanced selectivity towards glioblastoma and melanoma cell lines while exhibiting low toxicity to normal cells . This highlights the therapeutic potential of modifying the thiazole structure to improve efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-amino-1,3-thiazol-5-yl)phenol hydrobromide, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves condensation of 2-aminothiazole derivatives with phenolic precursors under reflux in ethanol or aqueous ethanol, often with catalytic acetic acid. For example, substituted benzaldehydes or aryl halides react with aminothiazole intermediates in ethanol at elevated temperatures (4–6 hours reflux). Solvent choice (e.g., absolute ethanol) and acid catalysis (glacial acetic acid) are critical for yield optimization. Pressure reduction post-reaction aids in solvent removal and product isolation .
- Key Parameters :
- Temperature : 80–100°C (reflux).
- Catalyst : 5–10 drops glacial acetic acid.
- Workup : Filtration after solvent evaporation.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole ring carbons at δ 150–160 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] peaks matching calculated masses) .
- Melting Point : Consistency in melting range (e.g., 206–208°C for analogous thiazole derivatives) indicates purity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:
- Variable-Temperature NMR : To detect tautomeric equilibria or conformational changes.
- X-ray Crystallography : Definitive structural assignment via SHELXL refinement (e.g., resolving thiazole ring planarity and hydrogen-bonding networks) .
- DFT Calculations : Comparing experimental and computed NMR chemical shifts .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using SHELX/ORTEP?
- Methodological Answer : Challenges include:
- Disordered Solvent Molecules : Masked using SQUEEZE in PLATON.
- Hydrogen Bonding Networks : Modeled via SHELXL restraints (e.g., DFIX for O–H···N interactions) .
- Thermal Motion : Anisotropic refinement of non-H atoms with ISOR restraints.
- Visualization : ORTEP-3 for GUI-driven validation of molecular geometry and intermolecular contacts .
Q. How can computational docking predict the biological activity of 4-(2-amino-1,3-thiazol-5-yl)phenol derivatives?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) use:
- Protein Targets : CDK2 or PCNA (based on structural analogs like purvalanol and 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidinamine) .
- Ligand Preparation : Protonation states adjusted at physiological pH (e.g., thiazole NH stabilization).
- Pose Validation : RMSD < 2.0 Å against co-crystallized ligands. Evidence from similar compounds shows binding modes where the thiazole ring occupies hydrophobic pockets .
Q. What strategies improve yield in multi-step syntheses involving 2-aminothiazole intermediates?
- Methodological Answer :
- Stepwise Monitoring : TLC or LC-MS after each step to isolate intermediates.
- Catalyst Screening : Cu(I) or Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole linkages) .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours for cyclization) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
- Recheck Synthesis : Confirm stoichiometry of starting materials (e.g., molar ratios of 1:1 for aminothiazole-phenol coupling).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors.
- Hydrate/Solvate Accounting : TGA analysis to detect lattice water or solvent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
